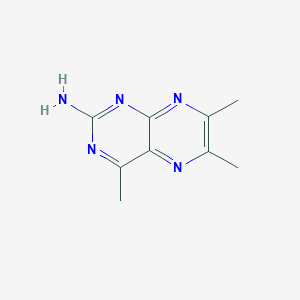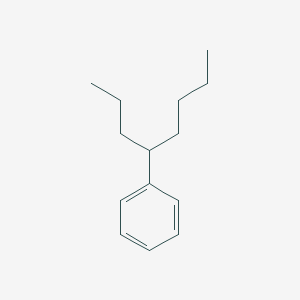
Hept-1-enyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-1-enyl acetate, also known as ethyl heptenyl acetate, is an organic compound commonly used in the fragrance and flavor industry. It is a colorless liquid with a fruity and floral odor, and it is naturally found in many fruits and flowers, including jasmine, apple, and strawberry. Hept-1-enyl acetate has been extensively studied for its potential applications in various fields, including scientific research.
Mecanismo De Acción
The mechanism of action of hept-1-enyl acetate is not fully understood. However, it is believed to act as a ligand for certain olfactory receptors in the nose, triggering a response in the brain that results in the perception of the fruity and floral odor associated with the compound.
Biochemical and Physiological Effects:
Hept-1-enyl acetate has been shown to have various biochemical and physiological effects. In a study conducted on rats, it was found to have a sedative effect when administered orally. It has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of hept-1-enyl acetate in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is its potential to cause irritation to the skin and eyes, which requires proper handling and safety precautions.
Direcciones Futuras
There are several potential future directions for the study of hept-1-enyl acetate. One direction is the exploration of its potential applications in the treatment of microbial infections. Another direction is the study of its potential as a sedative or anxiolytic agent in humans. Additionally, the synthesis of novel compounds based on hept-1-enyl acetate could lead to the development of new fragrance and flavor compounds.
Métodos De Síntesis
Hept-1-enyl acetate can be synthesized through various methods, including the acetylation of hept-1-ene with acetic anhydride in the presence of a catalyst, such as sulfuric acid. Other methods include the reaction of heptaldehyde with acetic acid and the reaction of heptanol with acetic anhydride. The synthesis method used depends on the desired purity and yield of the final product.
Aplicaciones Científicas De Investigación
Hept-1-enyl acetate has been studied for its potential applications in various scientific research fields, including chemistry, biology, and pharmacology. In chemistry, it is used as a starting material for the synthesis of other organic compounds. In biology, it is used as a fragrance compound in perfumes and cosmetics and as a flavoring agent in food products.
Propiedades
Número CAS |
17574-85-5 |
|---|---|
Nombre del producto |
Hept-1-enyl acetate |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
[(E)-hept-1-enyl] acetate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ |
Clave InChI |
JMFFUDMJDZXYCT-BQYQJAHWSA-N |
SMILES isomérico |
CCCCC/C=C/OC(=O)C |
SMILES |
CCCCCC=COC(=O)C |
SMILES canónico |
CCCCCC=COC(=O)C |
Otros números CAS |
35468-97-4 |
Sinónimos |
(E)-1-Acetoxy-1-heptene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B101437.png)
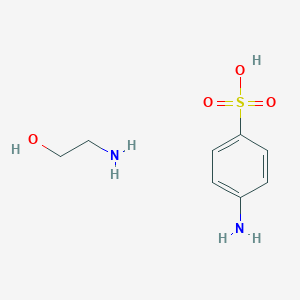
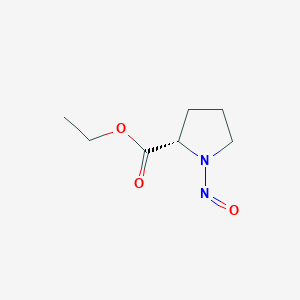
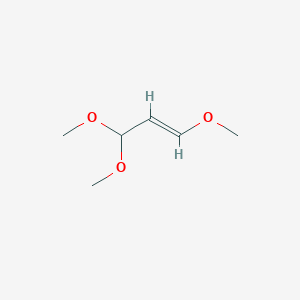
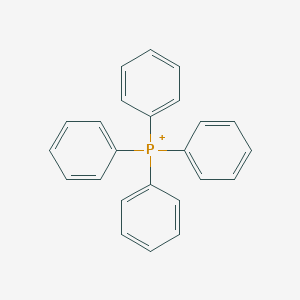
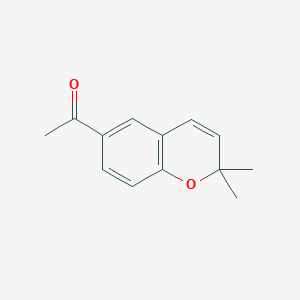


![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)



